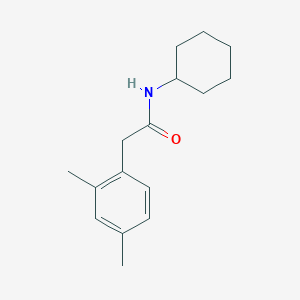![molecular formula C16H14N2S2 B5379563 2-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)pyridine](/img/structure/B5379563.png)
2-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)pyridine, also known as MPTP, is a compound that has been widely studied in the scientific community. MPTP is a thiazole-based compound that has been found to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)pyridine is not fully understood. However, it has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 2-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)pyridine has also been found to inhibit the activity of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes, which are inflammatory mediators.
Biochemical and Physiological Effects:
2-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)pyridine has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. Additionally, 2-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)pyridine has been found to increase the production of antioxidants, which can protect cells from oxidative damage. 2-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)pyridine has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)pyridine in lab experiments is that it has been extensively studied and its properties are well understood. Additionally, 2-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)pyridine is readily available and relatively inexpensive. However, one limitation of using 2-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)pyridine in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are many future directions for research on 2-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)pyridine. One area of research could be the development of 2-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)pyridine derivatives with improved pharmacological properties. Additionally, further studies could be conducted to better understand the mechanism of action of 2-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)pyridine. Finally, studies could be conducted to investigate the potential use of 2-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)pyridine in the treatment of other diseases, such as neurodegenerative diseases like Parkinson's disease.
Méthodes De Synthèse
The synthesis of 2-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)pyridine involves the reaction of 2-chloro-5-methylpyridine with 2-(3-methylphenyl)-1,3-thiazole-4-carbaldehyde in the presence of sodium methoxide. The reaction yields 2-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)pyridine as the final product.
Applications De Recherche Scientifique
2-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)pyridine has been extensively studied for its potential use as a therapeutic agent in the treatment of various diseases. It has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, 2-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)pyridine has been shown to have anti-cancer properties, making it a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
2-(3-methylphenyl)-4-(pyridin-2-ylsulfanylmethyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2S2/c1-12-5-4-6-13(9-12)16-18-14(11-20-16)10-19-15-7-2-3-8-17-15/h2-9,11H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOZHRUHTISNMCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=CS2)CSC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-isobutylacetamide](/img/structure/B5379482.png)
![N-ethyl-N-[2-(5-fluoro-1H-benzimidazol-2-yl)ethyl]-2-(1-isopropyl-3-oxo-2-piperazinyl)acetamide](/img/structure/B5379491.png)
![6-tert-butyl-1-methyl-4-[4-(3-pyridinylmethoxy)-1-piperidinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5379499.png)
![N-[2-(1-methylpiperidin-2-yl)ethyl]-6-[3-(1H-pyrazol-1-yl)azetidin-1-yl]nicotinamide](/img/structure/B5379509.png)
![N-({1-[(6-chloropyridin-3-yl)methyl]pyrrolidin-3-yl}methyl)-6-methylnicotinamide](/img/structure/B5379512.png)

![1-(4-bromophenyl)ethanone [1-(4-bromophenyl)ethylidene]hydrazone](/img/structure/B5379518.png)
![3-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}benzonitrile](/img/structure/B5379536.png)
![4-[2-(allylamino)ethoxy]benzonitrile hydrochloride](/img/structure/B5379544.png)
![N-[(4-hydroxy-4-azepanyl)methyl]-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide hydrochloride](/img/structure/B5379547.png)
![{1-[1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-propyl-3-piperidinyl}methanol](/img/structure/B5379551.png)
![methyl 2-[5-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5379555.png)
![N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]-5-methylisoxazole-3-carboxamide](/img/structure/B5379573.png)
![methyl [3-(4-ethoxyphenyl)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1-imidazolidinyl]acetate](/img/structure/B5379584.png)